奎宁 1'-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

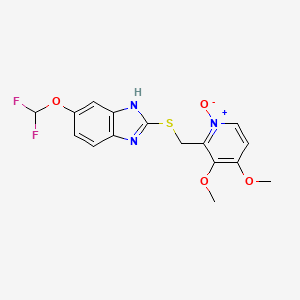

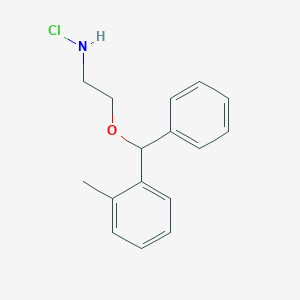

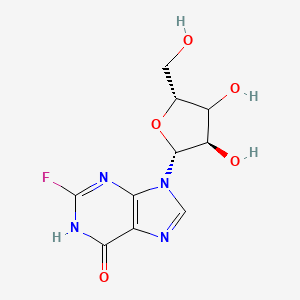

Quinine 1-oxide is a naturally occurring alkaloid that is found in the bark of the cinchona tree. It is a pale yellow crystalline solid with a bitter taste. It has a wide variety of applications in the fields of medicine, biochemistry and pharmacology.

科学研究应用

Synthesis of C2-Functionalized Pyridines and Quinolines Using N-Oxide Chemistry

Scientific Field

This application falls under the field of Organic Chemistry , specifically the synthesis of functionalized pyridines and quinolines.

Summary of the Application

The synthesis of C2-functionalized pyridines and quinolines using N-oxide chemistry has seen remarkable progress. This method addresses the limitations of direct C-H-functionalization of azines, such as a lack of accessible functional groups and poor regioselectivity .

Methods of Application

The method involves treating readily available N-oxides with various reagents under appropriate activation conditions. This allows for the introduction of functional groups at the C2 position of pyridines and quinolines .

Results or Outcomes

The result is the successful synthesis of C2-functionalized pyridines and quinolines. This method has been highlighted for its developments in the C2-functionalization of pyridine and quinoline N-oxides .

Organocatalyst-Mediated Synthesis of Quinine

Scientific Field

This application is in the field of Medicinal Chemistry , specifically the synthesis of quinine.

Summary of the Application

The enantioselective total synthesis of quinine has been accomplished in a pot-economical manner using five reaction vessels. This method is significant due to quinine’s importance as an antimalarial medication and as an organocatalyst .

Methods of Application

The method involves the use of diphenylprolinol silyl ether-mediated Michael reaction, aza-Henry reaction, hemiaminalization, and elimination of HNO2. These reactions afford a chiral tetrahydropyridine with excellent enantioselectivity .

Results or Outcomes

The result is the successful synthesis of quinine. This method has been highlighted for its pot-economical and enantioselective total synthesis of quinine using organocatalyst-mediated reaction .

Chemical and Biological Activities of Quinones

Scientific Field

This application is in the field of Phytochemistry , specifically the study of the chemical and biological activities of quinones.

Summary of the Application

Quinones are electron carriers playing a role in photosynthesis. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases. Quinones, by their antioxidant activity, improve general health conditions .

Methods of Application

The method involves the use of quinones as electron carriers in photosynthesis, as vitamins in the prevention and treatment of several illnesses, and as antioxidants to improve general health conditions .

Results or Outcomes

The result is the successful use of quinones in various applications, including their role in photosynthesis, their use as vitamins, and their antioxidant activity .

属性

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-VOMFEXJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine 1'-Oxide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

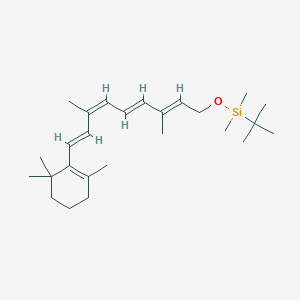

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

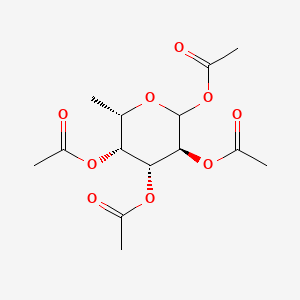

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

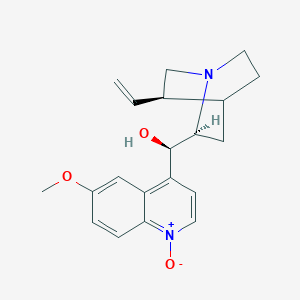

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)